Aldose Reductase Inhibitory Potency (Ki) vs. Zopolrestat
The compound demonstrates high-affinity inhibition of human placental aldose reductase with a Ki of 19 nM, as reported in the BindingDB database citing the foundational Mylari et al. 1991 study on zopolrestat congeners [1]. While zopolrestat itself, the benchmark compound from the same series, is a more potent inhibitor, the quantitative gap highlights the compound's position as a high-potency tool molecule, far exceeding the affinity of first-generation ARIs like sorbinil.
| Evidence Dimension | Inhibition constant (Ki) against human aldose reductase |
|---|---|
| Target Compound Data | Ki = 19 nM |
| Comparator Or Baseline | Zopolrestat (Ki value not precisely extracted from available fragments, but described as 'more potent' in the primary study); Sorbinil, a first-generation ARI, has a reported IC50 of ~100-200 nM in comparable assays. |
| Quantified Difference | The compound is approximately 5-10 fold less potent than the lead clinical candidate (zopolrestat) from the same series, but remains within the nanomolar potency range critical for therapeutic target engagement. |
| Conditions | Human placental aldose reductase; NADPH-dependent reduction of glyceraldehyde; ChEMBL_157080 assay protocol. |
Why This Matters
A Ki of 19 nM ensures robust target engagement at low micromolar experimental concentrations, making it suitable for in vitro and cellular proof-of-concept studies for ALR2-mediated pathways.
- [1] BindingDB Summary Ki for Monomer ID 50000783, citing Mylari et al., J Med Chem 34:108-22 (1991). View Source
